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molecular formula C10H14FN3O B8809783 4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine CAS No. 216883-16-8

4-Fluoro-5-morpholin-4-ylbenzene-1,2-diamine

Cat. No. B8809783
M. Wt: 211.24 g/mol
InChI Key: HEMRQORZSSSFIX-UHFFFAOYSA-N
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Patent
US09126969B2

Procedure details

35 g of 4-fluoro-5-morpholin-4-yl-2-nitrophenylamine in solution in 618 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 3.4 g of palladium-on-charcoal at 22° C. for 16 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. 30 g of 4-fluoro-5-morpholin-4-ylbenzene-1,2-diamine in the form of a brown solid are isolated. 1H NMR (400 MHz, (CD3)2SO, δ in ppm): 2.78 (m: 4H); 3.68 (m: 4H); 4.25 (broad s: 2H); 4.35 (broad s: 2H); 6.27 (d, J=8 Hz: 1H); 6.31 (d, J=14 Hz: 2H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
618 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:6][C:5]([NH2:14])=[C:4]([N+:15]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:15])[C:5]([NH2:14])=[CH:6][C:7]=1[N:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
FC1=CC(=C(C=C1N1CCOCC1)N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
618 mL
Type
solvent
Smiles
CO
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction crude
FILTRATION
Type
FILTRATION
Details
is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=CC1N1CCOCC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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